3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
CAS No.: 135641-91-7
Cat. No.: VC21209434
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135641-91-7 |
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Molecular Formula | C10H7ClN2O2 |
Molecular Weight | 222.63 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C10H7ClN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) |
Standard InChI Key | QOICGDIFQWOONP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)Cl |
Canonical SMILES | C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)Cl |
Introduction
Chemical Properties and Structure
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 135641-91-7) is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group and a carboxylic acid functionality. Its structural characteristics contribute significantly to its chemical reactivity and diverse applications in multiple fields.
Physical Properties
The compound exhibits specific physical and chemical properties that influence its behavior in various applications and synthesis processes. These properties are summarized in the following table:
Property | Value |
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Molecular Formula | C₁₀H₇ClN₂O₂ |
Molecular Weight | 222.63 g/mol |
Density | 1.477 g/cm³ |
Boiling Point | 453.111°C at 760 mmHg |
Flash Point | 227.834°C |
Partition Coefficient (LogP) | 2.42830 |
Polar Surface Area (PSA) | 65.98000 |
Exact Mass | 222.02000 |
Harmonized System Code | 2933199090 |
These physical properties demonstrate the compound's relatively high thermal stability, moderate lipophilicity, and particular chemical characteristics that contribute to its utility in various applications .
Structural Characteristics
The structural framework of 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid consists of:
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A central pyrazole ring with nitrogen atoms at positions 1 and 2
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A 4-chlorophenyl substituent at position 3 of the pyrazole ring
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A carboxylic acid group at position 4 of the pyrazole ring
This arrangement provides the compound with distinct reactivity patterns. The presence of the pyrazole ring contributes to its aromatic character, while the carboxylic acid group offers sites for derivatization and hydrogen bonding. The chlorophenyl moiety enhances lipophilicity and provides potential for halogen bonding interactions, which can be advantageous in pharmaceutical applications .
Applications
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid demonstrates significant versatility across multiple scientific and industrial applications, making it a compound of considerable interest.
Pharmaceutical Development
In pharmaceutical research, the compound shows promise as an intermediate in drug development. It is specifically explored for:
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Potential anti-inflammatory properties, which could lead to novel therapeutic agents for inflammatory conditions
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Analgesic properties, positioning it as a candidate for pain relief medication development
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Use in the synthesis of P2X3 antagonists, as indicated in patent literature, which may have applications in treating various conditions including pain management
The compound's structural features make it valuable in medicinal chemistry, particularly as a building block for more complex therapeutic molecules .
Agricultural Chemistry
In agricultural applications, 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid serves as:
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A key intermediate in herbicide synthesis, contributing to the development of compounds that help control unwanted vegetation
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A component in the formulation of eco-friendly pesticides, supporting sustainable agriculture practices
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A structural element that can improve crop yields through effective pest management systems
These applications highlight the compound's significance in developing more effective and environmentally conscious agricultural solutions .
Material Science
The compound's utility extends to material science applications, where it is used in:
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Development of novel polymers with enhanced properties
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Formulation of specialized coatings that exhibit improved durability
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Creation of materials with increased resistance to environmental factors
These applications leverage the compound's structural features to enhance material performance characteristics in various industrial contexts .
Biochemical Research
In biochemical research, 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid serves as:
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A tool for studying enzyme interactions
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A probe for investigating metabolic pathways
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A component in research focused on understanding disease mechanisms
Its specific structural characteristics make it valuable for probing biological systems and developing deeper insights into biochemical processes .
Research Findings and Patents
The compound appears in patent literature, particularly in relation to pharmaceutical applications. Notable research includes:
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Use in the synthesis of piperidine and piperazine derivatives functioning as P2X3 antagonists, as documented in patent AU2006281497B2. These antagonists may have applications in treating conditions like allergic diseases, symptoms of the colon, and urinary tract diseases .
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Studies referenced in Russian Journal of General Chemistry (2005) by Lebedev et al., which likely contain significant findings regarding the synthesis or properties of this compound .
The presence of this compound in patent literature underscores its value in ongoing research and development, particularly in pharmaceutical contexts targeting specific biological mechanisms .
Related Compounds and Derivatives
Several compounds are structurally related to 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid, including:
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5-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid (often listed as a synonym)
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Dimethyl 2-(4-chlorophenyl)maleate (CAS: 109842-38-8), which may serve as a precursor in synthesis
These related compounds share structural similarities and may exhibit comparable properties or serve as intermediates in similar synthetic pathways.
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